molecular formula C12H14O2 B577936 2-Methyl-2-(4-vinylphenyl)propanoic acid CAS No. 1256584-72-1

2-Methyl-2-(4-vinylphenyl)propanoic acid

Cat. No. B577936
M. Wt: 190.242
InChI Key: XDMQQLNDUWSLSK-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

2-(4-Vinylphenyl)-2-methylpropanoic acid (58 g) was dissolved in ethanol, and then stirred for 3 hrs under atmospheric hydrogen pressure in the presence of 10% palladium carbon (5.8 g). The catalyst was removed by filtration, and the filtrate was concentrated to obtain a crude product, which was then suspended and washed with hexane to give the title compound (56.5 g, 94.8%).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
5.8 g
Type
catalyst
Reaction Step Two
Yield
94.8%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:14])([CH3:13])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)=[CH2:2]>C(O)C.[C].[Pd]>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:13])([CH3:14])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)C(C(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium carbon
Quantity
5.8 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.5 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.